
N-methoxy-N,4-dimethylbenzamide
Overview
Description
N-Methoxy-N,4-dimethylbenzamide (CAS: 122334-36-5) is a substituted benzamide derivative with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure features a benzamide core with a methoxy group (-OMe) and two methyl groups (-CH₃) at the N- and 4-positions of the aromatic ring (Figure 1). Key physicochemical properties include a density of 1.07 g/cm³, a boiling point of 318.4°C at 760 mmHg, and a flash point of 146.3°C .
Synthetically, it is prepared via cross-dehydrogenative N─N coupling between N-methoxy-2,4-dimethylbenzamide and benzotriazole, yielding a pale yellow oil with a moderate isolated yield of 57% . Alternative routes, such as direct acylation of carboxylic acids, achieve higher yields (e.g., 93% for related analogs) . Spectroscopic characterization includes ¹H NMR (δ 3.41–3.56 ppm for -OCH₃ and -NCH₃) and ¹³C NMR (δ 170.0 ppm for the carbonyl group) , as well as HRMS data ([M + Na]⁺: 305.1001) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methoxy-N,4-dimethylbenzamide can be synthesized through the reaction of 4-dimethylaminobenzoyl chloride with methanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-methoxy-N,4-dimethylbenzamide serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly noted for its role in the formation of carbon-carbon bonds and other functional groups through various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Products Formed |
---|---|---|
Oxidation | Reacts with oxidizing agents like KMnO4 | Carboxylic acids |
Reduction | Reduced by agents like LiAlH4 | Amines |
Nucleophilic Substitution | Substitutes with various nucleophiles | Substituted benzamides |
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its mechanism involves binding to the active site of enzymes, thereby inhibiting their activity. This property makes it valuable for investigating metabolic pathways and drug design .
Case Study: Enzyme Inhibition
In a recent study, this compound was tested against various enzymes to evaluate its inhibitory effects. The compound demonstrated significant inhibition of enzyme activity at specific concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its ability to undergo diverse transformations allows for the synthesis of various derivatives that are important in medicinal chemistry .
Table 2: Industrial Uses of this compound
Application Area | Specific Use |
---|---|
Pharmaceuticals | Intermediate for drug synthesis |
Agrochemicals | Production of herbicides and pesticides |
Specialty Chemicals | Synthesis of dyes and pigments |
Mechanism of Action
The mechanism of action of N-methoxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-methoxy-N,4-dimethylbenzamide with structurally related benzamide derivatives:
Key Observations :
- Electronic Effects: The N-methoxy group in this compound enhances electron withdrawal, stabilizing the amide bond and facilitating cross-coupling reactions . In contrast, the N-chloro and nitro groups in N-chloro-N-methoxy-4-nitrobenzamide amplify steric and electronic effects, leading to elongated N–C bonds (1.4113 Å vs. 1.3970 Å for N–O bonds) due to reduced anomeric effects .
- Synthetic Accessibility : this compound is synthesized in higher yields (57–93%) compared to N-(2-ethynylphenyl)-N,4-dimethylbenzamide (47%), reflecting the challenges of introducing alkynyl groups .
Reactivity and Functionalization
Cross-Coupling Reactions
This compound participates in cross-dehydrogenative N─N coupling with benzotriazole, forming a triazolo-fused product (isolated yield: 57%) . This reactivity is attributed to the electron-deficient amide nitrogen, which promotes oxidative coupling. Comparatively, Weinreb amide analogs (e.g., N-methoxy-N,4-dimethylpent-3-enamide) face synthetic limitations due to reagent toxicity (e.g., NaCN usage) .
Spectroscopic and Computational Analysis
Vibrational spectra (IR, Raman) and NMR data differentiate this compound from analogs:
- IR Peaks : Strong absorption at 1724 cm⁻¹ (C=O stretch) and 1257 cm⁻¹ (C–O of methoxy) .
- ¹H NMR : Distinct singlet at δ 3.41–3.56 ppm for N-bound methyl and methoxy groups .
In contrast, 3,4-dimethylbenzamide exhibits shifted carbonyl stretches (∼1680 cm⁻¹) due to reduced electron withdrawal . Theoretical studies (e.g., HOMO-LUMO analysis) further predict reactivity differences, with methoxy groups lowering LUMO energy and enhancing electrophilicity .
Biological Activity
N-methoxy-N,4-dimethylbenzamide (CAS No. 122334-36-5) is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in protein-ligand interactions. This article explores the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₀H₁₃NO₂
- Molecular Weight : 179.22 g/mol
- Functional Groups : Methoxy group (-OCH₃) and two methyl groups on the nitrogen atom of the amide functional group.
These structural characteristics influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access. This inhibition can lead to a decrease in enzyme activity, impacting various biochemical pathways essential for cellular function.
Enzyme Inhibition
The compound is particularly noted for its role in enzyme inhibition studies:
- Target Enzymes : Various enzymes involved in metabolic pathways.
- Inhibition Type : Competitive inhibition through active site binding.
Research Findings
Recent studies have highlighted the compound's potential therapeutic applications and mechanisms:
- Enzyme Inhibition Studies :
- Protein-Ligand Interactions :
- Case Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxy-N,N-dimethylbenzamide | Two methyl groups on nitrogen | Lacks methoxy substitution on nitrogen |
N,N-Dimethylbenzamide | Simple dimethyl substitution without methoxy | More straightforward structure |
N-Methoxy-N,N-dimethylbenzamide | Methoxy group on nitrogen | Different substitution pattern on benzene |
This table illustrates how the structural features of this compound may influence its biological activity compared to other benzamide derivatives.
Applications in Scientific Research
This compound has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules.
- Biology : Employed in studies involving enzyme inhibition and protein-ligand interactions.
- Medicine : Investigated for potential therapeutic applications in drug development targeting metabolic diseases and viral infections.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the optimized synthetic routes for N-methoxy-N,4-dimethylbenzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via acylation using carboxylic acids and methoxy-methylamine derivatives. For example, a high-yield (93%) procedure involves reacting 2-naphthoic acid with methoxy-methylamine under trichloroisocyanuric acid activation, followed by purification via column chromatography . Alternatively, a 98% yield is achieved using phosphorus trichloride in toluene at 20–60°C, highlighting the importance of reagent choice and temperature control . Key variables include solvent polarity (dichloromethane vs. toluene), catalyst efficiency, and reaction time.
Q. Q2. How is the structural integrity of this compound validated in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals a planar amide group with a dihedral angle of 13.8° relative to the benzyl ring, stabilized by N–H⋯O hydrogen bonds forming 1D networks . Geometrical parameters (e.g., C–H = 0.93 Å, N–H = 0.86 Å) and refinement metrics (R = 0.050, wR = 0.166) confirm accuracy. NMR (¹H/¹³C) and HRMS further validate purity and molecular weight alignment (e.g., calculated m/z 216.1019 vs. observed 216.1017) .
Advanced Research Questions
Q. Q3. What safety protocols are critical when handling this compound, given its mutagenic potential?
Methodological Answer: Ames II testing indicates mutagenicity comparable to benzyl chloride but lower than other anomeric amides . Hazard mitigation requires:
- Ventilation : Use fume hoods for aerosol-prone steps (e.g., solvent evaporation).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .
- Waste Disposal : Neutralize with 10% aqueous NaHCO₃ before incineration .
Q. Q4. How can computational methods predict the hydrogen-bonding behavior of this compound in crystal engineering?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model N–H⋯O interactions, correlating with SCXRD data. Lattice energy calculations (Morse potentials) predict stabilization energies (~25 kJ/mol) for 1D networks, aiding in co-crystal design .
Q. Q5. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer: Discrepancies in yields (93% vs. 98%) arise from substrate purity (e.g., O-benzyl hydroxylamine hydrochloride, 97% vs. >98%) and workup protocols . Resolution strategies:
- Reagent Sourcing : Use suppliers with batch-specific certificates (e.g., Oakwood Chemical vs. Aladdin Bio-Chem).
- In Situ Monitoring : TLC or inline IR spectroscopy to track reaction progression.
- Reproducibility Tests : Triplicate runs with statistical analysis (RSD <5%) .
Q. Mechanistic and Application-Oriented Queries
Q. Q6. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The methoxy group activates the aromatic ring via electron donation (+M effect), enhancing electrophilic substitution at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently (Pd(OAc)₂, K₂CO₃, DMF, 80°C) due to improved electron density at C4 . Hammett σ⁺ values quantify substituent effects, guiding regioselectivity in derivatization.
Q. Q7. What spectroscopic techniques best resolve tautomeric forms of this compound in solution?
Methodological Answer: Variable-temperature ¹H NMR (500 MHz, CDCl₃) identifies tautomers by monitoring N–H proton shifts (δ 3.56–3.41 ppm). IR spectroscopy (ATR mode) detects carbonyl stretching (~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹). Solvent polarity studies (e.g., DMSO vs. CCl₄) reveal tautomer ratios via integration .
Q. Q8. How can this compound serve as a pharmacophore in drug discovery?
Methodological Answer: The amide moiety enables hydrogen bonding with biological targets (e.g., kinase ATP pockets), while the methoxy group enhances lipophilicity (logP ~2.1). Derivatives with trifluoromethyl or pyridinyl substituents show promise as antimicrobial agents (MIC = 8–16 µg/mL against S. aureus) . Structure-activity relationship (SAR) studies optimize bioavailability via ClogP and topological polar surface area (TPSA) calculations .
Properties
IUPAC Name |
N-methoxy-N,4-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVXYRFUSRSCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408645 | |
Record name | N-methoxy-N,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122334-36-5 | |
Record name | N-methoxy-N,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methoxy-N,4-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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